Crystallization Kinetics in Fat Blends: PGMS vs. Glyceryl Monostearate (GMS)
In a direct comparative study on anhydrous milk fat-based systems, 2-hydroxypropyl stearate (PGMS) exhibited a significantly lower onset crystallization temperature compared to glycerol monostearate (GMS). This kinetic difference directly influences the final crystal network and foam structure of whipped cream [1].
| Evidence Dimension | Onset Crystallization Temperature and Network Structure |
|---|---|
| Target Compound Data | PGMS induced heterogeneous nucleation but had a low onset crystallization temperature, forming a tiny but loose crystal network. |
| Comparator Or Baseline | GMS showed the highest onset crystallization temperature and formed a firm and compact crystal network. |
| Quantified Difference | Not explicitly stated in the abstract but described as a qualitative difference in temperature and network density. PGMS's lower onset temperature and loose network result in a weak foam structure, whereas GMS's higher onset temperature and compact network result in a firm foam structure. |
| Conditions | Anhydrous milk fat-based fat blend; study of lipophilic emulsifiers (GMS, PGE, PGMS) on crystallization and whipped cream stability [1]. |
Why This Matters
Procurement of PGMS is essential for applications where a lower melting point or a specific, more open crystal network is desired to modify texture or sensory properties, as substituting with GMS would produce an undesirably firm structure.
- [1] Li, Y., Liao, T., Cai, Y., Deng, X., Zhao, Q., & Zhao, M. (2023). Effects of Lipophilic Emulsifiers with Different Hydrophilic Groups on the Crystallization of Fat Blend and the Stability of Whipped Cream. Shipin Kexue/Food Science, 44(22), 1-8. View Source
